4-(5-bromopyridin-3-yl)-4-oxobutyraldehyde
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Overview
Description
4-(5-bromopyridin-3-yl)-4-oxobutyraldehyde is a chemical compound that features a brominated pyridine ring attached to a butyraldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-bromopyridin-3-yl)-4-oxobutyraldehyde can be achieved through several methodsFor instance, the bromination of 5-bromo-pyridine-3-carbaldehyde can be carried out using sodium tetrahydroborate in methanol at 0°C . The reaction is typically quenched with water, and the product is isolated through solvent evaporation and purification steps.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(5-bromopyridin-3-yl)-4-oxobutyraldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 4-(5-Bromo-pyridin-3-yl)-4-oxo-butanoic acid.
Reduction: 4-(5-Bromo-pyridin-3-yl)-4-hydroxybutyraldehyde.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(5-bromopyridin-3-yl)-4-oxobutyraldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehyde groups.
Industry: Used in the synthesis of fine chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of 4-(5-bromopyridin-3-yl)-4-oxobutyraldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. Additionally, the bromine atom on the pyridine ring can participate in halogen bonding interactions, further modulating the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
3-(5-Bromo-pyridin-3-yl)-prop-2-yn-1-ol: A similar compound with an alkyne group instead of an aldehyde group.
3-(5-Bromo-pyridin-3-yl)-[1,2,4]oxadiazole-5-carboxylic acid ethyl ester: Another brominated pyridine derivative with an oxadiazole ring.
Uniqueness
4-(5-bromopyridin-3-yl)-4-oxobutyraldehyde is unique due to the presence of both a brominated pyridine ring and an aldehyde group
Properties
Molecular Formula |
C9H8BrNO2 |
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Molecular Weight |
242.07 g/mol |
IUPAC Name |
4-(5-bromopyridin-3-yl)-4-oxobutanal |
InChI |
InChI=1S/C9H8BrNO2/c10-8-4-7(5-11-6-8)9(13)2-1-3-12/h3-6H,1-2H2 |
InChI Key |
ITBASFJZHKONHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1Br)C(=O)CCC=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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